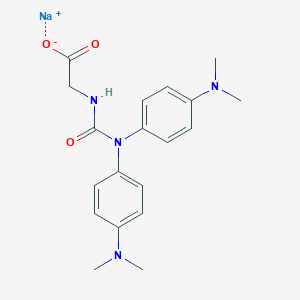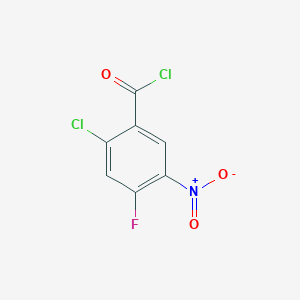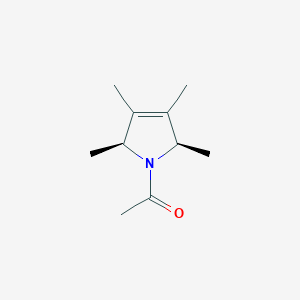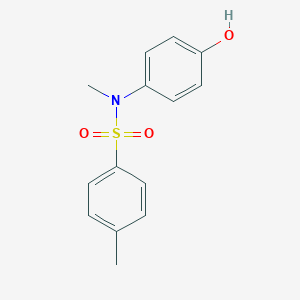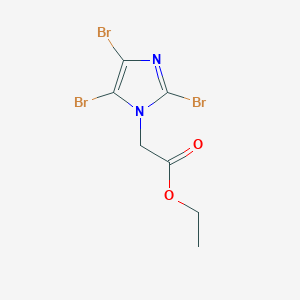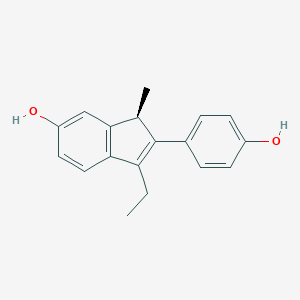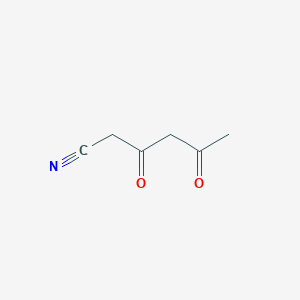
i-Pr-Tfm
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
I-Pr-Tfm is a chemical compound that has gained significant attention due to its potential applications in scientific research. It is a derivative of tamoxifen, which is a well-known selective estrogen receptor modulator (SERM). This compound is a more potent and selective modulator of estrogen receptors compared to tamoxifen. It has been widely used in various research studies to investigate the role of estrogen receptors in different physiological and pathological processes.
Mecanismo De Acción
I-Pr-Tfm acts as a selective modulator of estrogen receptors. It binds to estrogen receptors and induces conformational changes that result in different biological responses. This compound has a higher affinity for estrogen receptor alpha (ERα) compared to estrogen receptor beta (ERβ). It also has a higher potency in inducing the transcriptional activity of ERα compared to tamoxifen.
Biochemical and Physiological Effects:
This compound has been shown to have different biochemical and physiological effects depending on the target tissue and the type of estrogen receptor. In bone tissue, this compound has been shown to increase bone mineral density and reduce bone resorption. In cardiovascular tissue, this compound has been shown to improve endothelial function and reduce atherosclerosis. In breast cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using i-Pr-Tfm in lab experiments is its high potency and selectivity for estrogen receptors. This allows researchers to investigate the specific effects of estrogen receptors on different biological processes. Another advantage is its stability and solubility, which makes it easier to handle and use in experiments. However, one limitation of this compound is its high cost compared to other i-Pr-Tfms such as tamoxifen.
Direcciones Futuras
There are several future directions for the use of i-Pr-Tfm in scientific research. One direction is to investigate its potential therapeutic benefits in different diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to investigate its effects on other tissues and organs such as the liver, kidney, and lung. Additionally, further studies are needed to understand the molecular mechanisms underlying the effects of this compound on estrogen receptors and its downstream signaling pathways.
Métodos De Síntesis
The synthesis of i-Pr-Tfm involves the reaction of tamoxifen with isopropyl trifluoromethanesulfonate (i-PrOTf) in the presence of a base. The reaction leads to the formation of this compound as a white solid. The purity and yield of the compound can be improved by using different purification techniques such as column chromatography.
Aplicaciones Científicas De Investigación
I-Pr-Tfm has been extensively used in scientific research to investigate the role of estrogen receptors in various physiological and pathological processes. It has been used to study the effects of estrogen receptors on bone metabolism, cardiovascular function, and breast cancer. This compound has also been used to investigate the potential therapeutic benefits of targeting estrogen receptors in different diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
Número CAS |
124484-34-0 |
|---|---|
Fórmula molecular |
C11H13NO6 |
Peso molecular |
255.22 g/mol |
Nombre IUPAC |
3-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C11H13NO6/c1-11(2)17-8-6(14)7(16-10(8)18-11)4-3-5(13)12-9(4)15/h3,6-8,10,14H,1-2H3,(H,12,13,15)/t6-,7+,8+,10+/m0/s1 |
Clave InChI |
SSEZZCSQKZERSW-OKJYPTKPSA-N |
SMILES isomérico |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)C3=CC(=O)NC3=O)O)C |
SMILES |
CC1(OC2C(C(OC2O1)C3=CC(=O)NC3=O)O)C |
SMILES canónico |
CC1(OC2C(C(OC2O1)C3=CC(=O)NC3=O)O)C |
Sinónimos |
3-(1,2-O-isopropylidene-threofuranos-4-yl)maleimide i-Pr-TFM |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



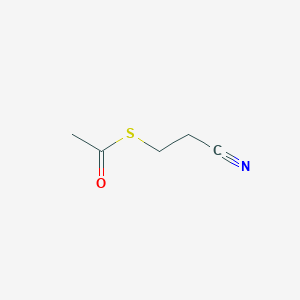

![25,26,27,28-Tetrahydroxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-Dodecaene-5,11,17,23-Tetrasulfonic Acid](/img/structure/B40631.png)
